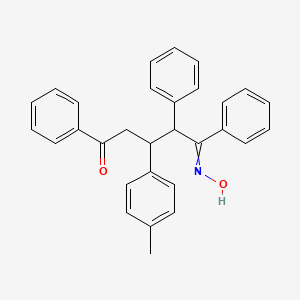
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group, a methylphenyl group, and three phenyl groups attached to a pentanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes and ketones followed by the introduction of the hydroxyimino group through oximation reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction may produce various amines.
Wissenschaftliche Forschungsanwendungen
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with enzymes or receptors, influencing various biochemical pathways. The phenyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Hydroxyimino)-N-(4-methylphenyl)acetamide
- 1,4-diazabicyclo[2.2.2]octane (DABCO)
Uniqueness
5-(Hydroxyimino)-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one is unique due to its specific combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
119760-29-1 |
|---|---|
Molekularformel |
C30H27NO2 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
5-hydroxyimino-3-(4-methylphenyl)-1,4,5-triphenylpentan-1-one |
InChI |
InChI=1S/C30H27NO2/c1-22-17-19-23(20-18-22)27(21-28(32)24-11-5-2-6-12-24)29(25-13-7-3-8-14-25)30(31-33)26-15-9-4-10-16-26/h2-20,27,29,33H,21H2,1H3 |
InChI-Schlüssel |
GEBNHFGYZZTWKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C3=CC=CC=C3)C(=NO)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


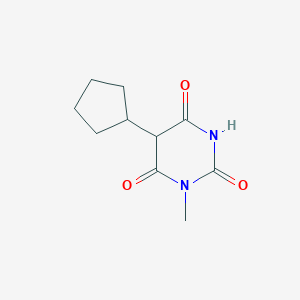


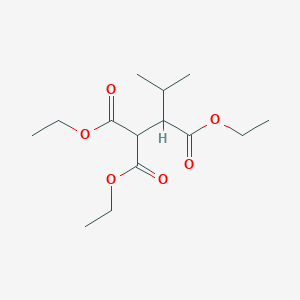
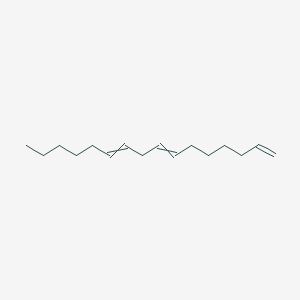
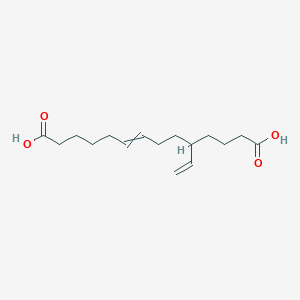
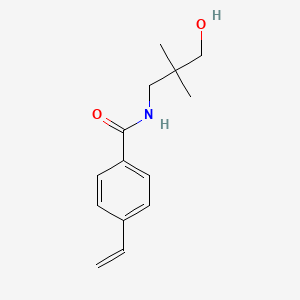
![10-[(Oxiran-2-yl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14296843.png)
![5,6-Dihydrobenzo[h]quinazoline-4(1H)-thione](/img/structure/B14296847.png)
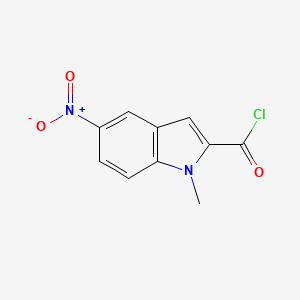
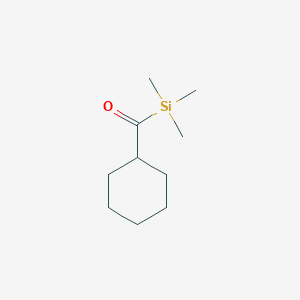
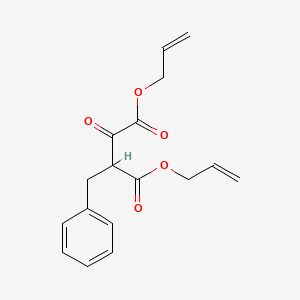
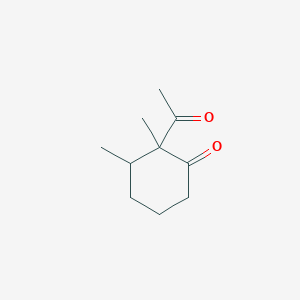
![Thieno[3,4-d]isoxazole, 3a,4,6,6a-tetrahydro-3-phenyl-, 5,5-dioxide](/img/structure/B14296862.png)
